molecular formula C11H8N4O B114677 1-(2-Pyrrolecarbonyl)benzotriazole CAS No. 144223-32-5

1-(2-Pyrrolecarbonyl)benzotriazole

Cat. No. B114677
M. Wt: 212.21 g/mol
InChI Key: JDNIHKCPHBBAHS-UHFFFAOYSA-N
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Description

1-(2-Pyrrolecarbonyl)benzotriazole is a heterocyclic organic compound . It is widely used in scientific research due to its perplexing properties, making it suitable for various applications such as photochemistry, organic synthesis, and corrosion inhibition.


Synthesis Analysis

The synthesis of 1-(2-Pyrrolecarbonyl)benzotriazole has been reported in scientific literature. Researchers have employed various methods like the reaction of benzotriazole with 2-pyrrolecarboxylic acid using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent .


Molecular Structure Analysis

The molecular formula of 1-(2-Pyrrolecarbonyl)benzotriazole is C11H8N4O . The SMILES string representation is O=C(c1ccc[nH]1)n2nnc3ccccc23 .


Chemical Reactions Analysis

1-(2-Pyrrolecarbonyl)benzotriazole has been used as a reactant for various chemical reactions. These include the preparation of ruthenium (II) benzotriazole triphenylphosphine pyridylcarboxylato chloro complex, preparation of acyl azides via reactions with sodium azide, acylation of Grignard and heteroaryllithium reagents, and chemoselective reduction reactions .


Physical And Chemical Properties Analysis

1-(2-Pyrrolecarbonyl)benzotriazole is a solid substance . It has a melting point of 178-182 °C . The molecular weight of the compound is 212.21 .

Scientific Research Applications

Corrosion Inhibition

  • Aluminum Corrosion Inhibition : 1-(2-Pyrrolecarbonyl)benzotriazole (PBTA) has been studied for its effectiveness in inhibiting aluminum corrosion. Quantum chemical calculations and molecular dynamics simulations demonstrated PBTA's strong binding energies on the aluminum surface, suggesting its potential as a corrosion inhibitor for aluminum metals (Kaya et al., 2016).

  • Copper Corrosion Protection : PBTA is also explored for its corrosion inhibition properties on copper, especially in groundwater environments. It has shown to be a better inhibitor for copper compared to other benzotriazole derivatives, with improved efficiency when combined with non-ionic surfactants (Gopi et al., 2009).

  • Mild Steel Corrosion Inhibition : Studies have reported the use of PBTA for corrosion inhibition of mild steel in groundwater. The presence of PBTA, along with other inhibitors, was found to decrease steel corrosion effectively (Gopi et al., 2014).

Chemical Synthesis and Reactions

  • Synthesis of Diverse Compounds : PBTA has been involved in the synthesis of various benzotriazole derivatives. These derivatives have a wide range of applications, including in medicinal chemistry, organic synthesis, and as corrosion inhibitors in various industries (Katritzky et al., 2004).

  • Polymer Film Formation : Research has also delved into the role of PBTA in the formation of Polypyrrole films on copper, enhancing corrosion protection. The addition of PBTA in the preparation solution leads to a homogeneous and strongly adhesive film formation, providing significant protection against corrosion (Lei et al., 2014).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing. It also recommends avoiding ingestion, inhalation, and dust formation .

properties

IUPAC Name

benzotriazol-1-yl(1H-pyrrol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11(9-5-3-7-12-9)15-10-6-2-1-4-8(10)13-14-15/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNIHKCPHBBAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397302
Record name 1-(2-Pyrrolecarbonyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyrrolecarbonyl)benzotriazole

CAS RN

144223-32-5
Record name 1H-Benzotriazol-1-yl-1H-pyrrol-2-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144223-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Pyrrolecarbonyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Pyrrolecarbonyl)benzotriazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
D Gopi, ESM Sherif, V Manivannan… - Industrial & …, 2014 - ACS Publications
The corrosion and corrosion inhibition of mild steel in groundwater using 1-(2-pyrrolecarbonyl)-benzotriazole (PBTA) and 1-(2-thienylcarbonyl)-benzotriazole (TBTA) with 2-…
Number of citations: 67 pubs.acs.org
S Kaya, P Banerjee, SK Saha, B Tüzün, C Kaya - RSC advances, 2016 - pubs.rsc.org
The adsorption and corrosion inhibition properties of some benzotriazole and phospono derivatives namely, 1-(2-pyrrolecarbonyl)-benzotriazole (PBTA), 1-(2-thienylcarbonyl)-…
Number of citations: 126 pubs.rsc.org
DN Haase - 2009 - search.proquest.com
1H-Benzotriazole has found wide applicability as a highly effective synthetic auxiliary in solution and solid phase reactions. The aim of this study was to develop practical synthetic …
Number of citations: 0 search.proquest.com
MA Quraishi, DS Chauhan, VS Saji - Journal of Molecular Liquids, 2021 - Elsevier
Bioinspired heterocyclic organic molecules have high significance as potential substitutes to the existing inhibitor chemistries, which are considered toxic and costly. Here, we provided …
Number of citations: 62 www.sciencedirect.com
DS Chauhan, C Verma, MA Quraishi - Journal of Molecular Structure, 2021 - Elsevier
The design and development of efficient corrosion inhibitors require inputs from a wide variety of synthetic protocols, which is usually a time consuming and tedious process. The …
Number of citations: 96 www.sciencedirect.com
MA Quraishi, DS Chauhan, VS Saji - 2020 - books.google.com
Heterocyclic Organic Corrosion Inhibitors: Principles and Applications aims to comprehend the synthesis and application of organic heterocyclic compounds as corrosion inhibitors in …
Number of citations: 135 books.google.com
EE Ebenso, C Verma, LO Olasunkanmi… - Physical Chemistry …, 2021 - pubs.rsc.org
Molecular modelling of organic compounds using computational software has emerged as a powerful approach for theoretical determination of the corrosion inhibition potential of …
Number of citations: 68 pubs.rsc.org
RMS Cruz - 2020 - api.taylorfrancis.com
FOOD PACKAGING: Innovations and Shelf-life reviews current developments in food packaging and their influence on food quality, preservation and shelf-life extension and provides …
Number of citations: 0 api.taylorfrancis.com
V Manivannan, D Gopi, L Kavitha - Asian Journal of Chemistry, 2013
Number of citations: 0
V Manivannan, N Chithralekha - Asian Journal of Chemistry, 2013
Number of citations: 1

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